molecular formula C16H15BrClNO3 B270836 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270836
M. Wt: 384.6 g/mol
InChI Key: SKLGBYSSACJLKX-UHFFFAOYSA-N
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Description

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BML-284, is a chemical compound that has shown potential in scientific research. It belongs to the class of cyclopentenone prostaglandin analogs and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide works by binding to the IKKβ kinase, which is involved in the activation of NF-κB. By inhibiting the activity of IKKβ, 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
1. Further studies to determine its efficacy in treating various types of cancer.
2. Studies to determine its potential as an anti-inflammatory agent in various disease models.
3. Development of more potent analogs with improved efficacy and reduced toxicity.
4. Studies to determine its potential as a therapeutic agent in combination with other drugs.
5. Studies to determine its potential as a diagnostic tool for cancer and inflammation.
6. Studies to determine its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a promising chemical compound that has shown potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a valuable tool for studying various diseases and developing new therapies. Further studies are needed to determine its full potential and efficacy in vivo.

Synthesis Methods

The synthesis of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 5-chloro-2-methylphenylacetic acid with cyclopentenone in the presence of a base. The resulting intermediate is then reacted with bromine and ammonia to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential in treating various diseases, including cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C16H15BrClNO3

Molecular Weight

384.6 g/mol

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H15BrClNO3/c1-6-2-3-7(18)4-10(6)19-15(20)11-8-5-9-12(11)16(21)22-14(9)13(8)17/h2-4,8-9,11-14H,5H2,1H3,(H,19,20)

InChI Key

SKLGBYSSACJLKX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

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